4-Amino-3-(trifluoromethyl)picolinaldehyde
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Overview
Description
4-Amino-3-(trifluoromethyl)picolinaldehyde: is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of an amino group at the 4-position and a trifluoromethyl group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(trifluoromethyl)picolinaldehyde can be achieved through several methodsThis can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst . The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: 4-Amino-3-(trifluoromethyl)picolinic acid.
Reduction: 4-Amino-3-(trifluoromethyl)picolinalcohol.
Substitution: Various amides or secondary amines depending on the substituent used.
Scientific Research Applications
4-Amino-3-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The amino group can form hydrogen bonds with target proteins, influencing their activity . The aldehyde group can undergo nucleophilic addition reactions with biological nucleophiles, potentially leading to the formation of covalent adducts .
Comparison with Similar Compounds
- 4-Amino-3-(trifluoromethyl)phenol
- 4-Amino-3-(trifluoromethyl)benzoic acid
- 4-Amino-3-(trifluoromethyl)pyridine
Comparison: 4-Amino-3-(trifluoromethyl)picolinaldehyde is unique due to the presence of both an aldehyde and an amino group on the same pyridine ring, which allows for a diverse range of chemical reactions and applications.
Properties
Molecular Formula |
C7H5F3N2O |
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Molecular Weight |
190.12 g/mol |
IUPAC Name |
4-amino-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6-4(11)1-2-12-5(6)3-13/h1-3H,(H2,11,12) |
InChI Key |
ZUQKYYNWIVQKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)C(F)(F)F)C=O |
Origin of Product |
United States |
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